



Application Note: Solid-Phase Peptide Synthesis of Somatostatin-14 (3-14)

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Compound of Interest		
Compound Name:	Somatostatin-14 (3-14)	
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Abstract

This document provides a comprehensive protocol for the synthesis of the **Somatostatin-14** (3-14) fragment, a disulfide-bridged dodecapeptide with the sequence H-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH. The methodology is based on the well-established Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy. Detailed procedures for resin preparation, automated or manual peptide chain assembly, cleavage from the solid support, disulfide bridge formation, and final purification are described. This protocol is intended for researchers in peptide chemistry, pharmacology, and drug development.

Introduction

Somatostatin-14 is an endogenous cyclic peptide hormone that plays a crucial role in regulating the endocrine system by inhibiting the secretion of various hormones, including growth hormone and insulin.[1][2] The biological activity is largely attributed to a specific pharmacophore region within its structure. The **Somatostatin-14 (3-14)** fragment contains the essential disulfide bridge between Cys³ and Cys¹⁴, which is critical for maintaining the conformational structure required for receptor binding.

This protocol details the chemical synthesis of this fragment using Fmoc-based SPPS. This method offers significant advantages, including ease of purification and the ability to automate the process.[3] The strategy employs a 2-chlorotrityl chloride resin to yield a C-terminal carboxylic acid and uses acid-labile side-chain protecting groups that are removed simultaneously with resin cleavage.[4][5]



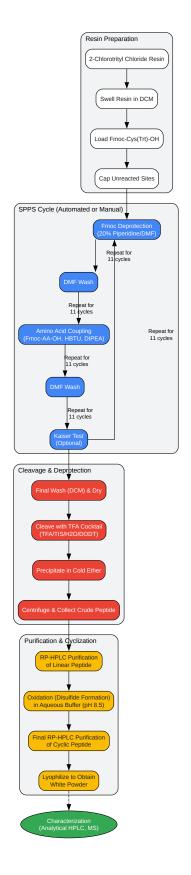
Synthesis Strategy Overview

The synthesis follows the Fmoc/tBu orthogonal protection scheme.[6] The peptide chain is assembled on a 2-chlorotrityl chloride resin, starting from the C-terminal Cysteine. The temporary Nα-Fmoc protecting group is removed at each cycle using a piperidine solution, while the permanent side-chain protecting groups remain intact until the final acid cleavage step. Following assembly, the linear peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail. The crude linear peptide is then purified, and the disulfide bridge is formed via oxidation in solution. The final cyclic peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

The overall workflow for the synthesis of **Somatostatin-14 (3-14)** is depicted below.





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Caption: Workflow for Fmoc-SPPS of Somatostatin-14 (3-14).



Detailed Protocols

Materials and Reagents

Item	Description/Grade	
Resin	2-Chlorotrityl chloride resin, 100-200 mesh, ~1.0-1.6 mmol/g loading.	
Fmoc-Amino Acids	Fmoc-Cys(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ser(tBu)-OH.	
Solvents	N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, HPLC grade), Piperidine, Diisopropylethylamine (DIPEA), Acetonitrile (ACN, HPLC grade), Diethyl ether (anhydrous, cold).	
Reagents	HBTU, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) or 3,6-Dioxa-1,8-octanedithiol (DODT), Ammonium Bicarbonate.	

Protocol 1: Resin Preparation and First Amino Acid Loading

- Place 2-chlorotrityl chloride resin (e.g., 0.25 mmol scale) in a reaction vessel.
- Swell the resin in DCM for 30 minutes. Drain the DCM.
- Dissolve Fmoc-Cys(Trt)-OH (1.5 eq, 0.375 mmol) in DCM. Add DIPEA (4.0 eq, 1.0 mmol).
- Add the amino acid solution to the resin and agitate for 2 hours at room temperature.
- Drain the solution. To cap any unreacted chloride sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
- Drain the capping solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).



Protocol 2: Peptide Chain Elongation

This cycle is repeated for each of the remaining 11 amino acids in the sequence (Ser to Cys).

- Fmoc Deprotection: Add 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 15-minute agitation.
- Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Coupling:
 - In a separate vial, dissolve the next Fmoc-amino acid (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF.
 - Pre-activate for 2-3 minutes.
 - Add the activated amino acid solution to the resin.
 - Agitate for 45-60 minutes at room temperature.
- Washing: Wash the resin with DMF (3 times).
- (Optional) Kaiser Test: Perform a qualitative Kaiser test on a small sample of beads to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

Protocol 3: Cleavage and Deprotection

- After the final coupling, perform a final Fmoc deprotection (Protocol 2, Step 1).
- Wash the peptide-resin thoroughly with DMF (3x), DCM (5x), and Methanol (3x).
- Dry the resin under a high vacuum for at least 4 hours.
- Prepare the cleavage cocktail fresh: 94% TFA, 2.5% H₂O, 2.5% TIS, 1% DODT. (Caution: Work in a fume hood, wear appropriate PPE).[4][7]
- Add the cold cleavage cocktail to the dried resin (~10 mL per 0.25 mmol of resin).



- Agitate gently at room temperature for 2.5 hours.
- Filter the resin and collect the filtrate into a chilled centrifuge tube containing cold diethyl ether (approx. 40 mL).
- Rinse the resin with a small amount of fresh TFA and add to the ether.
- A white precipitate (the crude peptide) should form. Let it precipitate at -20°C for 1 hour.
- Centrifuge the tube (e.g., 4000 rpm, 10 min), decant the ether, and wash the pellet with more cold ether. Repeat twice.
- Dry the crude peptide pellet under vacuum.

Protocol 4: Disulfide Bridge Formation and Purification

- Purification of Linear Peptide:
 - Dissolve the crude linear peptide in a minimal amount of 50% ACN/water.
 - Purify by preparative RP-HPLC using a C18 column with a water/ACN gradient containing
 0.1% TFA.[8]
 - Collect fractions and analyze by analytical HPLC and MS to identify the correct product.
 Pool the pure fractions and lyophilize.
- Cyclization (Oxidation):
 - Dissolve the purified linear peptide in a degassed aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0-8.5) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular cyclization.
 - Stir the solution gently, open to the air, for 12-24 hours.
 - Monitor the reaction by analytical HPLC/MS for the disappearance of the linear peptide mass and the appearance of the cyclized product mass (mass difference of -2 Da).
- Final Purification:



- o Once the cyclization is complete, acidify the solution with a small amount of TFA.
- Purify the cyclic peptide using the same preparative RP-HPLC method as in step 1.[9]
- Collect, pool, and lyophilize the pure fractions to yield the final Somatostatin-14 (3-14) as a white, fluffy powder.

Quantitative Data Summary

The following table presents representative data for a typical 0.25 mmol scale synthesis. Actual results may vary depending on the efficiency of coupling and purification steps.

Parameter	Representative Value	Notes
Resin Starting Scale	0.25 mmol	Based on initial resin loading.
Dry Peptide-Resin Weight	~650 mg	Varies based on peptide sequence and resin.
Crude Peptide Yield (Linear)	~350 mg (~85%)	Yield after cleavage and precipitation.
Crude Purity (HPLC)	60-75%	Typical purity before chromatographic purification.
Final Yield (Purified Cyclic)	50-80 mg (12-20%)	Overall yield after two purification steps and cyclization.
Final Purity (HPLC @ 220 nm)	>98%	Purity of the final lyophilized product.
Characterization		
Theoretical Mass (Monoisotopic)	1353.59 Da	C58H79N13O15S2
Observed Mass (ESI-MS)	[M+H]+ = 1354.60 Da	Confirms the identity of the final product.[10]

Somatostatin Signaling Pathway

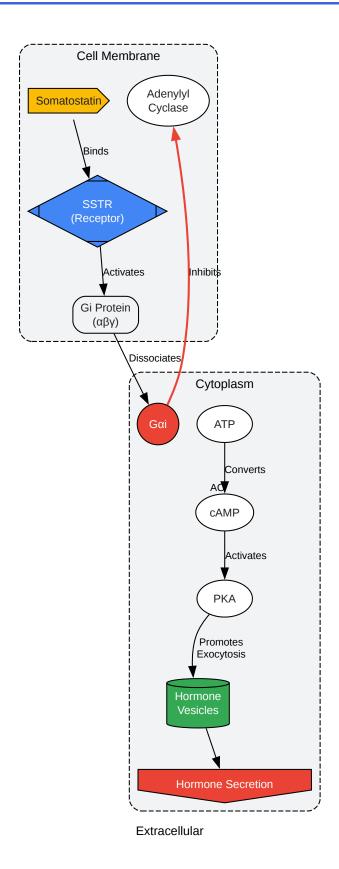






Somatostatin exerts its biological effects by binding to a family of five G-protein coupled receptors (SSTRs).[11] The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.





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Caption: Somatostatin receptor signaling pathway.



Upon binding, the activated SSTR promotes the exchange of GDP for GTP on the α -subunit of an inhibitory G-protein (Gi). The G α i subunit dissociates and inhibits adenylyl cyclase, thereby reducing the conversion of ATP to cAMP.[12][13] Lower cAMP levels lead to decreased protein kinase A (PKA) activity, which in turn reduces the phosphorylation of downstream targets involved in hormone secretion, ultimately resulting in an inhibitory effect on processes like growth hormone release from the pituitary.[14]

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